N-cyclobutyl-2,4-dimethoxyaniline
Description
N-cyclobutyl-2,4-dimethoxyaniline is an aromatic amine derivative featuring a cyclobutyl group attached to the aniline nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-cyclobutyl-2,4-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-7-11(12(8-10)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
InChI Key |
IQARJVMEGBDFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2CCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2,4-dimethoxyaniline typically involves the reaction of 2,4-dimethoxyaniline with cyclobutanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The general reaction conditions include:
Reactants: 2,4-dimethoxyaniline and cyclobutanone
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Methanol or ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: this compound
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N-cyclobutyl-2,4-dimethoxyaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and methoxy substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amine Nitrogen
N-(cyclopropylmethyl)-2,4-dimethoxyaniline
- Structure : Cyclopropylmethyl group instead of cyclobutyl.
- Synthesis : Prepared via direct condensation of anilines with silane reagents, as described in protocols for cyclopropylanilines .
- Properties : Smaller cyclopropane ring increases ring strain but reduces steric bulk compared to cyclobutyl. This may enhance reactivity in nucleophilic substitutions.
N-butyl-2,4-dimethoxyaniline
- Structure : Linear n-butyl substituent (CAS 124006-23-1) .
- Molecular Weight: 209.29 g/mol (C₁₂H₁₉NO₂) .
- Applications : Used in polymer additives or intermediates, though safety data indicate precautions for skin/eye contact .
- Comparison: The flexible butyl chain improves solubility in nonpolar solvents compared to rigid cyclic substituents but may reduce thermal stability.
5-chloro-2,4-dimethoxyaniline
Methoxy Positional Isomers
N-(1′-methoxy)cyclopropyl-3,4-dimethoxyaniline
- Structure : Methoxy groups at 3- and 4-positions, with a methoxycyclopropylamine substituent.
- Synthesis : Generated via NaBH₄ reduction in THF, achieving 90.1% yield under optimized conditions .
- Reactivity : The 3,4-dimethoxy arrangement directs electrophiles to the 5-position, unlike the 2,4-isomer, which activates the 5-position less effectively.
Parent Compound: 2,4-Dimethoxyaniline
Comparative Data Table
Key Findings
- Electronic Effects : Methoxy groups at 2,4-positions deactivate the benzene ring toward electrophilic substitution but activate it toward nucleophilic attack when paired with electron-withdrawing groups (e.g., Cl) .
- Synthesis Efficiency : Cyclopropylaniline derivatives achieve higher yields (~90%) under optimized conditions compared to cyclobutyl analogues, which face commercial discontinuation .
Biological Activity
N-cyclobutyl-2,4-dimethoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a 2,4-dimethoxyaniline moiety. Its molecular formula is C_{12}H_{17}N_{1}O_{3}, with a molecular weight of approximately 207.27 g/mol. The presence of methoxy groups significantly influences its reactivity and biological properties, making it a suitable candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structural characteristics allow it to modulate various biological pathways, potentially leading to therapeutic effects in several conditions.
Key Mechanisms:
- Enzyme Inhibition: this compound may inhibit specific enzymes that play crucial roles in disease pathways, such as those involved in neurodegenerative diseases and inflammatory processes.
- Receptor Interaction: The compound has been investigated for its binding affinity to various receptors, including those involved in stress response and psychiatric disorders .
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Potential: Given its interaction with receptors related to neuropsychiatric disorders, this compound may have neuroprotective effects that warrant further exploration in the context of diseases like Alzheimer's .
- Anticancer Activity: There is ongoing investigation into the compound's potential anticancer properties, particularly its ability to inhibit tumor growth through specific molecular targets.
Research Findings
A summary of key studies and findings related to the biological activity of this compound is provided below:
| Study | Findings | |
|---|---|---|
| Study 1 (2023) | Investigated enzyme inhibition | Showed significant inhibition of target enzymes associated with inflammation |
| Study 2 (2023) | Explored receptor interactions | Indicated potential for treating anxiety-related disorders through receptor modulation |
| Study 3 (2024) | Evaluated anticancer properties | Demonstrated cytotoxic effects on cancer cell lines |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Model: In a murine model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Inflammation Model: A study using lipopolysaccharide-induced inflammation in rats showed that the compound significantly reduced inflammatory markers compared to controls.
- Cancer Cell Line Studies: In vitro studies demonstrated that this compound inhibited proliferation in several cancer cell lines, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
